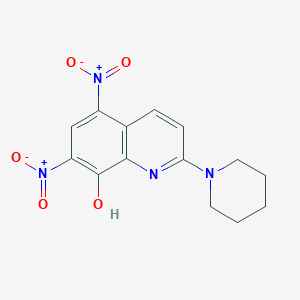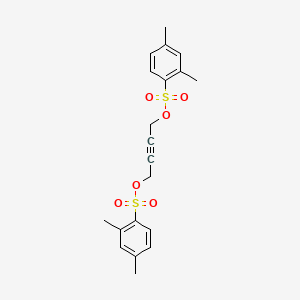![molecular formula C8H13NO2 B14002286 1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one CAS No. 86366-53-2](/img/structure/B14002286.png)
1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- is a chemical compound with the molecular formula C₆H₁₁NO. It is a derivative of pyrrolidinone, a five-membered lactam. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- typically involves the reaction of pyrrolidinone with an appropriate alkylating agent. One common method is the reaction of pyrrolidinone with 2-chloroethyl vinyl ether under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-70°C.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]-.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-2-pyrrolidinone: Similar in structure but with an ethyl group instead of the ethenyloxy group.
1-Methyl-2-pyrrolidinone: Contains a methyl group instead of the ethenyloxy group.
1-Butyl-2-pyrrolidinone: Contains a butyl group instead of the ethenyloxy group.
Uniqueness
2-Pyrrolidinone,1-[2-(ethenyloxy)ethyl]- is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of specialized chemicals and pharmaceuticals.
Propiedades
Número CAS |
86366-53-2 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7-6-9-5-3-4-8(9)10/h2H,1,3-7H2 |
Clave InChI |
UJKDKIDWVIVAAA-UHFFFAOYSA-N |
SMILES canónico |
C=COCCN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)


![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)

![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)

![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)


